N-Trimethyllysine

Vue d'ensemble

Description

La triméthyllysine est un acide aminé modifié après traduction qui joue un rôle crucial dans divers processus biologiques. Elle est principalement connue pour son implication dans la biosynthèse de la carnitine, un métabolite essentiel au transport et à l'utilisation des acides gras dans les mitochondries . De plus, la triméthyllysine est importante dans la régulation des processus épigénétiques, en particulier dans la méthylation des protéines histones .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La triméthyllysine peut être synthétisée par la méthylation des résidus lysine dans les protéines. Ce processus implique l'action des méthyltransférases de lysine protéique, qui transfèrent des groupes méthyle de la S-adénosylméthionine aux résidus lysine . Les conditions réactionnelles nécessitent généralement la présence de cofacteurs tels que Fe²⁺ et 2-oxoglutarate .

Méthodes de production industrielle

Dans les milieux industriels, la triméthyllysine est souvent produite par la dégradation enzymatique de protéines endogènes contenant des résidus triméthyllysine. Cette méthode est préférée en raison de son efficacité et de la disponibilité de la triméthyllysine dans diverses sources végétales .

Analyse Des Réactions Chimiques

Types de réactions

La triméthyllysine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La triméthyllysine peut être hydroxylée par l'hydroxylase de triméthyllysine pour former de l'hydroxy-triméthyllysine.

Réduction : Bien que moins courantes, les réactions de réduction peuvent se produire dans des conditions spécifiques.

Substitution : La triméthyllysine peut participer à des réactions de substitution, en particulier dans le contexte des modifications protéiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la triméthyllysine comprennent la S-adénosylméthionine pour la méthylation et le 2-oxoglutarate pour l'hydroxylation . Les réactions nécessitent souvent des cofacteurs spécifiques tels que Fe²⁺ et l'oxygène moléculaire .

Principaux produits formés

Les principaux produits formés à partir des réactions de la triméthyllysine comprennent l'hydroxy-triméthyllysine et divers dérivés méthylés, en fonction des conditions réactionnelles spécifiques .

Applications de la recherche scientifique

La triméthyllysine a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier les processus de méthylation et de déméthylation.

Médecine : Elle sert de biomarqueur pour les maladies cardiovasculaires et autres troubles métaboliques.

Industrie : La triméthyllysine est utilisée dans la production de produits consommables et de compléments enrichis en carnitine.

Mécanisme d'action

La triméthyllysine exerce ses effets par la méthylation des résidus lysine dans les protéines. Cette méthylation modifie les propriétés biophysiques de la lysine, affectant la fonction et les interactions des protéines . Les principales cibles moléculaires comprennent les protéines histones, où la triméthyllysine joue un rôle central dans la régulation de la structure de la chromatine et de l'expression des gènes . La réaction de méthylation se produit par un mécanisme S_N2, entraînant la conversion de la S-adénosylméthionine en S-adénosylhomocystéine .

Applications De Recherche Scientifique

Biosynthesis of Carnitine

Overview

TML is a precursor in the biosynthesis of carnitine, which is essential for the transport of fatty acids into mitochondria for energy production. The conversion of TML to carnitine involves several enzymatic reactions, notably the hydroxylation by TML hydroxylase.

Table 1: Enzymatic Pathway of Carnitine Biosynthesis

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | N-Trimethyllysine hydroxylase | This compound | β-Hydroxy-TML |

| 2 | γ-Butyrobetaine hydroxylase | β-Hydroxy-TML | Carnitine |

Case Study

In a study examining the metabolic pathways involved in carnitine synthesis, researchers found that dietary intake of methionine significantly influences TML levels, thereby affecting carnitine production. This highlights the importance of dietary sources in maintaining optimal levels of TML and subsequently carnitine synthesis .

Role in Epigenetics

Overview

TML is recognized for its role in epigenetic modifications, particularly through methylation processes. Protein lysine methyltransferases (KMTs) and demethylases (KDMs) utilize TML to modify histones, which can alter gene expression.

Table 2: Key Enzymes Involved in TML Methylation

| Enzyme Type | Function |

|---|---|

| KMTs | Add methyl groups to lysines |

| KDMs | Remove methyl groups from lysines |

Case Study

Research has shown that dysregulation of trimethylation states, particularly Kme3 (tri-methylation), is linked to various diseases, including cancer and cardiovascular diseases. A study indicated that elevated levels of TML could predict cardiovascular mortality among patients with coronary heart disease . This underscores the potential for TML as a biomarker for disease risk assessment.

Potential Drug Development

Overview

The unique properties of TML have led to its exploration as a target for drug development, particularly in the context of epigenetic therapies. Small molecule inhibitors targeting KMTs and KDMs are being investigated to modulate TML's effects on gene expression.

Table 3: Potential Drug Targets Related to TML

| Target Enzyme | Potential Drug Candidates |

|---|---|

| KMTs | Small molecule inhibitors |

| KDMs | Compounds designed to enhance demethylation |

Case Study

Recent advancements have demonstrated that specific inhibitors can effectively modulate the activity of enzymes involved in TML metabolism. For instance, compounds that block KMT activity have shown promise in reducing tumor growth in preclinical models . This suggests a therapeutic avenue for targeting epigenetic modifications associated with cancer.

Nutritional Implications

Overview

TML is also significant in nutritional science, particularly concerning amino acid metabolism and supplementation strategies. Its role as a methyl donor highlights its importance in maintaining metabolic health.

Table 4: Dietary Sources of Methionine (Precursor for TML)

| Food Source | Methionine Content (mg per 100g) |

|---|---|

| Beef | 600 |

| Chicken | 500 |

| Fish | 700 |

| Eggs | 400 |

Case Study

A clinical trial exploring the effects of methionine-rich diets on plasma levels of TML found that increased dietary methionine significantly elevated TML concentrations, suggesting dietary modulation can influence metabolic pathways linked to energy production and epigenetic regulation .

Mécanisme D'action

Trimethyllysine exerts its effects through the methylation of lysine residues in proteins. This methylation alters the biophysical properties of lysine, affecting protein function and interactions . The primary molecular targets include histone proteins, where trimethyllysine plays a central role in the regulation of chromatin structure and gene expression . The methylation reaction occurs via an S_N2 mechanism, resulting in the conversion of S-adenosylmethionine into S-adenosylhomocysteine .

Comparaison Avec Des Composés Similaires

La triméthyllysine est unique en raison de son rôle spécifique dans la biosynthèse de la carnitine et la régulation épigénétique. Des composés similaires incluent :

Diméthyllysine : Impliquée dans des processus de méthylation similaires, mais avec des résultats fonctionnels différents.

Monométhyllysine : Un autre dérivé de lysine méthylée avec des fonctions biologiques distinctes.

Triméthylthialysine : Un analogue de la triméthyllysine utilisé dans les études de reconnaissance moléculaire par les protéines de lecture.

La triméthyllysine se distingue par son implication spécifique à la fois dans la biosynthèse de la carnitine et dans la régulation des processus épigénétiques, ce qui en fait un composé d'un grand intérêt dans divers domaines de recherche .

Activité Biologique

N-Trimethyllysine (TML) is a post-translationally modified amino acid that plays a critical role in various biological processes, particularly in the biosynthesis of carnitine and the regulation of epigenetic mechanisms. This article explores the biological activity of TML, focusing on its metabolic pathways, interactions with proteins, and implications in health and disease.

Overview of this compound

This compound is synthesized from lysine through a series of methylation reactions catalyzed by specific methyltransferases. The primary function of TML is as a precursor for carnitine, which is essential for fatty acid metabolism. The biosynthetic pathway involves several enzymatic steps, including the action of ε-N-trimethyllysine hydroxylase (TMLH) and γ-butyrobetaine hydroxylase (BBOX) .

Carnitine Biosynthesis

The conversion of TML to carnitine occurs predominantly in the mitochondria. The pathway can be summarized as follows:

- TML Hydroxylation : TML is hydroxylated by TMLH to form γ-butyrobetaine.

- Conversion to Carnitine : γ-butyrobetaine is then hydroxylated by BBOX to produce carnitine.

This pathway highlights the importance of TML availability; studies indicate that insufficient levels of TML can limit carnitine synthesis, potentially impacting energy metabolism .

Epigenetic Roles

TML also plays a significant role in epigenetic regulation. It serves as a substrate for lysine methylation on histone proteins, influencing gene expression. The recognition of trimethylated lysines by epigenetic reader proteins is crucial for the modulation of chromatin structure and function.

- Cation–π Interactions : Reader proteins recognize trimethyllysine through favorable cation–π interactions with aromatic residues within their binding pockets. This mechanism facilitates the recruitment of effector proteins that can modulate transcriptional activity .

- Impact on Gene Expression : The presence of trimethylated lysines on histones can either activate or repress transcription depending on the context, illustrating the dual role of TML in cellular signaling .

Study 1: Trimethyllysine Availability and Carnitine Levels

A study conducted on growing rats demonstrated that the availability of ε-N-trimethyllysine directly regulates the rate of carnitine biosynthesis. It was found that increased dietary TML led to elevated carnitine levels, suggesting a direct correlation between TML intake and metabolic efficiency .

Study 2: Epigenetic Implications in Cancer

Research has shown that dysregulation of protein methylation, including that involving trimethyllysine, is linked to various diseases such as cancer and inflammation. This highlights the potential for targeting TML-related pathways in therapeutic strategies .

Tables Summarizing Key Findings

| Biological Activity | Description | Implications |

|---|---|---|

| Carnitine Biosynthesis | Precursor for carnitine synthesis from TML | Essential for fatty acid metabolism |

| Epigenetic Regulation | Substrate for histone methylation | Influences gene expression |

| Disease Association | Linked to cancer and inflammation due to methylation dysregulation | Potential therapeutic target |

Propriétés

Numéro CAS |

19253-88-4 |

|---|---|

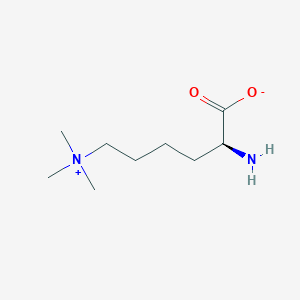

Formule moléculaire |

C9H20N2O2 |

Poids moléculaire |

188.27 g/mol |

Nom IUPAC |

(2S)-2-amino-6-(trimethylazaniumyl)hexanoate |

InChI |

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1 |

Clé InChI |

MXNRLFUSFKVQSK-QMMMGPOBSA-N |

SMILES |

C[N+](C)(C)CCCCC(C(=O)O)N |

SMILES isomérique |

C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N |

SMILES canonique |

C[N+](C)(C)CCCCC(C(=O)[O-])N |

Key on ui other cas no. |

19253-88-4 |

Description physique |

Solid |

Synonymes |

6-N-L-trimethyl-L-lysine epsilon-N-trimethyl-L-lysine epsilon-N-trimethyl-lysine N(6),N(6),N(6)-trimethyl-L-lysine TRIMETHYLLLYSINE trimethyllysine trimethyllysine chloride, (S)-isomer trimethyllysine hydroxide, inner salt, (S)-isomer trimethyllysine hydroxide,inner salt, (+-)-isomer trimethyllysine, (+-)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.